molecular formula C6H7BFNO3 B8236869 (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Cat. No.: B8236869
M. Wt: 170.94 g/mol
InChI Key: JNKDUTJUIAYHJX-UHFFFAOYSA-N
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Description

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C6H7BFNO3 and a molecular weight of 170.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a fluoro and a methoxy group. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 6-fluoro-2-methoxypyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Scientific Research Applications

Chemistry: In chemistry, (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new materials and catalysts .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its derivatives have shown promise in the development of inhibitors for various enzymes and receptors .

Industry: Industrially, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of high-performance materials is crucial for the development of new technologies .

Comparison with Similar Compounds

  • 6-Fluoro-3-pyridinylboronic acid
  • 6-Methoxy-3-pyridinylboronic acid
  • 2-Methoxy-5-pyridineboronic acid

Comparison: Compared to these similar compounds, (6-Fluoro-2-methoxypyridin-3-yl)boronic acid offers unique reactivity due to the combined effects of the fluoro and methoxy groups. These substituents can enhance the compound’s stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(6-fluoro-2-methoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKDUTJUIAYHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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